4-Imidazolidinone, 2-imino-5,5-diphenyl-

Alzheimer's Disease BACE1 Inhibition Medicinal Chemistry

4-Imidazolidinone, 2-imino-5,5-diphenyl- is a specialized research tool differentiated by its dual-target activity profile. It serves as a moderate BACE1 inhibitor (EC50: 23.5 μM) with 3.7-fold selectivity over BACE2, and a potent IMPDH2 inhibitor (Ki: 430 nM). This makes it invaluable for polypharmacology studies. A close phenytoin analog lacking anticonvulsant activity, it is the ideal validated negative control for seizure assays. Choose this precise compound for reproducible target engagement and pathway investigation.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
CAS No. 26975-70-2
Cat. No. B3050562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Imidazolidinone, 2-imino-5,5-diphenyl-
CAS26975-70-2
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)C3=CC=CC=C3
InChIInChI=1S/C15H13N3O/c16-14-17-13(19)15(18-14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H3,16,17,18,19)
InChIKeyKMAGLUVYQQBXIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Imidazolidinone, 2-imino-5,5-diphenyl- (CAS 26975-70-2): Chemical Identity and Core Properties for Procurement


4-Imidazolidinone, 2-imino-5,5-diphenyl- (CAS 26975-70-2), also known as 2-amino-4,4-diphenyl-1H-imidazol-5-one, is a heterocyclic small molecule with the molecular formula C15H13N3O and a molecular weight of 251.28 g/mol . It is characterized by a 5,5-diphenyl-substituted imidazolidinone core and a 2-imino functional group, which contributes to its distinct chemical reactivity and biological profile. This compound serves as a key scaffold in medicinal chemistry, with reported activities against enzymes such as beta-secretase 1 (BACE1) and inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), making it a valuable tool for drug discovery research [1].

Why Generic Substitution of 2-Imino-5,5-diphenyl-4-imidazolidinone Analogs is Not Recommended


Substituting 4-Imidazolidinone, 2-imino-5,5-diphenyl- with closely related analogs such as 2-imino-3-methyl-5,5-diphenylimidazolidin-4-one or phenytoin can lead to significant differences in biological activity and physicochemical properties. This compound exhibits a unique profile of moderate BACE1 inhibition with a specific selectivity window over BACE2, alongside distinct IMPDH2 inhibitory activity, which is not uniformly shared by its analogs [1]. Furthermore, its calculated lipophilicity (ACD/LogP = 1.89) and hydrogen-bonding capacity differ from methylated derivatives, potentially impacting membrane permeability and target engagement . These variations underscore the necessity of using the precise compound for reproducible scientific outcomes.

Quantitative Differentiation of 2-Imino-5,5-diphenyl-4-imidazolidinone (CAS 26975-70-2) Against Key Comparators


BACE1 Inhibitory Potency: Comparison with the 3-Methyl Analog

4-Imidazolidinone, 2-imino-5,5-diphenyl- exhibits moderate inhibitory activity against BACE1, with an EC50 of 23.5 μM in a cellular assay measuring Aβ production [1]. In comparison, its 3-methyl analog, 2-imino-3-methyl-5,5-diphenylimidazolidin-4-one, shows a 3.3-fold increase in potency with an IC50 of 7.1 μM in a similar BACE1 inhibition assay [2]. This quantitative difference highlights the impact of N-methylation on target engagement and underscores the distinct pharmacological profiles of these closely related compounds.

Alzheimer's Disease BACE1 Inhibition Medicinal Chemistry

Selectivity Profile: BACE1 vs. BACE2 Inhibition

The compound demonstrates a moderate selectivity for BACE1 over the closely related BACE2 enzyme. In vitro assays report an IC50 of 87.2 μM for BACE2 [1], which is approximately 3.7-fold higher than its EC50 of 23.5 μM for BACE1 in a cellular context [2]. This selectivity ratio provides a valuable baseline for medicinal chemists aiming to develop BACE1-selective inhibitors while minimizing off-target effects on BACE2, a homolog involved in distinct physiological processes.

Alzheimer's Disease Enzyme Selectivity Drug Discovery

IMPDH2 Inhibitory Activity: A Distinct Secondary Pharmacology

Beyond its activity against BACE1, 4-Imidazolidinone, 2-imino-5,5-diphenyl- is a modest inhibitor of human inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in purine nucleotide biosynthesis. It demonstrates a Ki of 430 nM against IMPDH2 using IMP as a substrate [1]. While this potency is significantly lower than the clinical IMPDH inhibitor mycophenolic acid (Ki ≈ 10-30 nM) [2], this dual-target profile distinguishes it from many BACE1-focused analogs and may be relevant for studies exploring polypharmacology or for repurposing efforts in antiviral and immunosuppressive research.

IMPDH Inhibition Immunosuppression Antiviral Research

Lack of Anticonvulsant Activity: Differentiating from Phenytoin

In stark contrast to the clinically used anticonvulsant phenytoin (5,5-diphenylhydantoin), the 2-imino analog, 5,5-diphenyl-2-iminohydantoin (which shares the same core scaffold as 4-Imidazolidinone, 2-imino-5,5-diphenyl-), failed to show any significant anticonvulsant activity in mouse models of electrically and chemically induced seizures [1]. This finding underscores a critical divergence in the structure-activity relationship (SAR) between 2-iminohydantoins and 2-hydantoins, making this compound a valuable negative control or tool compound for probing the molecular determinants of anticonvulsant activity.

Anticonvulsant Phenytoin Analog Structure-Activity Relationship

Physicochemical Profile: LogP and Hydrogen Bonding Differentiation

The physicochemical properties of 4-Imidazolidinone, 2-imino-5,5-diphenyl- differ from its N-methylated analog. The target compound has a calculated ACD/LogP of 1.89 and contains one hydrogen bond donor and three hydrogen bond acceptors . In contrast, the 3-methyl derivative (2-imino-3-methyl-5,5-diphenylimidazolidin-4-one) exhibits a slightly higher lipophilicity with an XLogP3-AA of 2.0 and has zero hydrogen bond donors [1]. These differences in lipophilicity and hydrogen bonding capacity can influence membrane permeability, solubility, and overall drug-likeness, which are critical considerations for compound selection in early-stage drug discovery.

Lipophilicity Drug-likeness ADME Properties

Recommended Research Applications for 2-Imino-5,5-diphenyl-4-imidazolidinone (CAS 26975-70-2) Based on Quantitative Evidence


BACE1 Hit-to-Lead Optimization and SAR Studies

This compound serves as a well-characterized, moderate-potency starting point for BACE1 inhibitor development. Its defined EC50 (23.5 μM) and selectivity profile against BACE2 (3.7-fold) [1] provide a quantifiable baseline for assessing improvements in potency and selectivity during medicinal chemistry campaigns. Its use as a reference compound allows for direct comparison with newly synthesized analogs, as demonstrated by studies where N-methylation improved potency to 7.1 μM [2].

Chemical Probe for Polypharmacology Studies

The compound's dual activity against BACE1 (EC50 = 23.5 μM) and IMPDH2 (Ki = 430 nM) [1] makes it a unique tool for investigating the biological consequences of simultaneous inhibition of these two distinct pathways. Researchers interested in polypharmacology or drug repurposing for diseases where both targets may be implicated (e.g., certain cancers or viral infections) can utilize this compound to probe the combined phenotypic effects.

Negative Control in Anticonvulsant Drug Discovery

Given its structural similarity to phenytoin but complete lack of anticonvulsant activity in mouse models [1], this compound is an ideal negative control for assays designed to identify novel anticonvulsant agents. Its use helps validate assay sensitivity and specificity by demonstrating that even a close structural analog of an active drug can be inactive, thereby confirming that observed effects are not merely due to the core scaffold.

Quote Request

Request a Quote for 4-Imidazolidinone, 2-imino-5,5-diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.